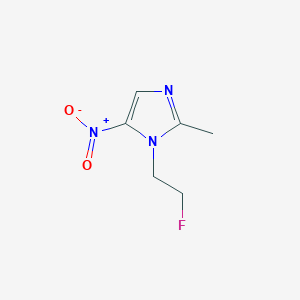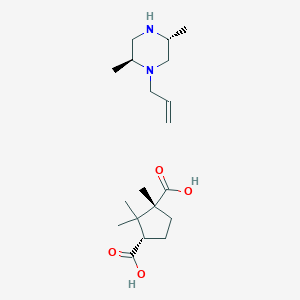
Esquarato de dibutilo
Descripción general
Descripción
N-Arachidonil GABA es un compuesto que combina el neurotransmisor ácido gamma-aminobutírico con una fracción de ácido araquidónico.
Aplicaciones Científicas De Investigación
N-Arachidonil GABA tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la interfaz entre las vías de señalización de lípidos y neurotransmisores.
Biología: La investigación sobre N-Arachidonil GABA ayuda a comprender su papel en la señalización celular y sus efectos en varios procesos biológicos.
Medicina: El compuesto exhibe propiedades neuroprotectoras y analgésicas, lo que lo convierte en un posible candidato para aplicaciones terapéuticas en afecciones como el dolor y las enfermedades neurodegenerativas
Mecanismo De Acción
N-Arachidonil GABA ejerce sus efectos principalmente a través de interacciones con los receptores del ácido gamma-aminobutírico y otros objetivos moleculares involucrados en las vías de señalización de lípidos. Se ha demostrado que el compuesto modula la liberación de neurotransmisores y exhibe efectos neuroprotectores al reducir el daño neuronal y la inflamación . Además, puede interactuar con la ciclooxigenasa-2 (COX-2) para producir metabolitos que contribuyen aún más a su actividad biológica .
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-Arachidonil GABA se puede sintetizar mediante la acilación del ácido gamma-aminobutírico con ácido araquidónico. La reacción normalmente implica el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) para facilitar la formación del enlace amida entre el ácido gamma-aminobutírico y el ácido araquidónico .
Métodos de producción industrial
Aunque los métodos de producción industrial específicos para N-Arachidonil GABA no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como la implementación de técnicas de purificación como la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Arachidonil GABA experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar la fracción de ácido araquidónico, lo que puede conducir a la formación de derivados hidroxilados o epoxidados.
Reducción: Las reacciones de reducción pueden afectar los dobles enlaces en la cadena de ácido araquidónico, dando como resultado derivados saturados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados hidroxilados, epoxidados y saturados de N-Arachidonil GABA, así como derivados sustituidos en la fracción de ácido gamma-aminobutírico .
Comparación Con Compuestos Similares
Compuestos similares
- N-Arachidonil glicina
- N-Arachidonil fenilalanina
- N-Arachidonil tirosina
- N-Arachidonil triptófano
Unicidad
N-Arachidonil GABA es único entre los aminoácidos araquidonoílicos debido a su combinación de ácido gamma-aminobutírico y ácido araquidónico, lo que le permite interactuar tanto con los receptores del ácido gamma-aminobutírico como con las vías de señalización de lípidos. Esta interacción dual proporciona un rango más amplio de efectos biológicos en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
3,4-dibutoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWELTXMQSEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=O)C1=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183113 | |
| Record name | Squaric acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2892-62-8 | |
| Record name | Dibutyl squarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squaric acid dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squaric acid dibutyl ester | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2892-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Squaric acid dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibutoxy-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL SQUARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RTO57VG65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
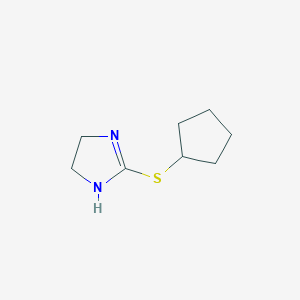




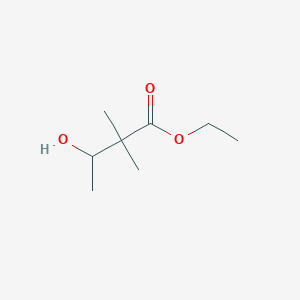
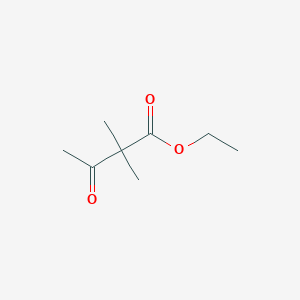
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
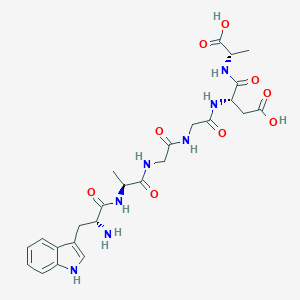

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)
